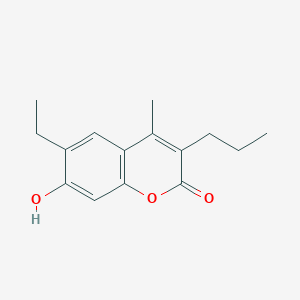
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one, can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to increase yield and reduce costs. This may include using green solvents, catalysts, and other environmentally friendly procedures .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It is used in the production of perfumes and fabric conditioners due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like DNA gyrase and COX, which are involved in bacterial replication and inflammation, respectively . This inhibition can lead to antimicrobial and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2H-1-benzopyran-2-one: Another coumarin derivative with similar biological activities.
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial properties.
6-Methylcoumarin: Used in perfumes and fabric conditioners.
Uniqueness
6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Propriétés
Numéro CAS |
111052-45-0 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
6-ethyl-7-hydroxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-6-11-9(3)12-7-10(5-2)13(16)8-14(12)18-15(11)17/h7-8,16H,4-6H2,1-3H3 |
Clé InChI |
PJQBDQZNQGXPBI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=C(C=C(C(=C2)CC)O)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


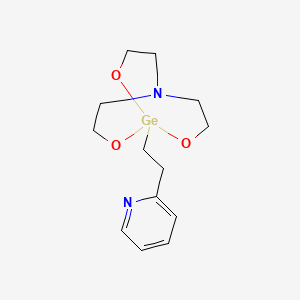
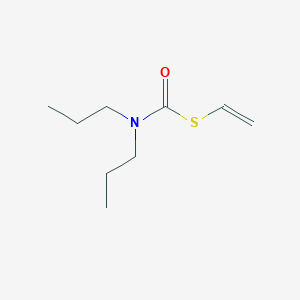
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
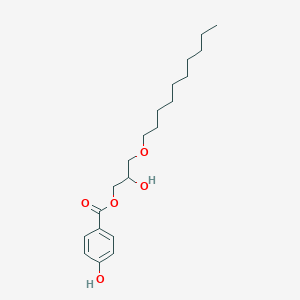
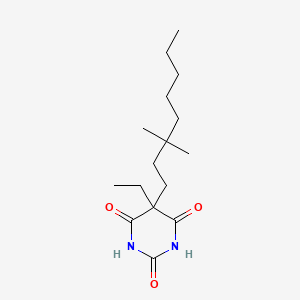
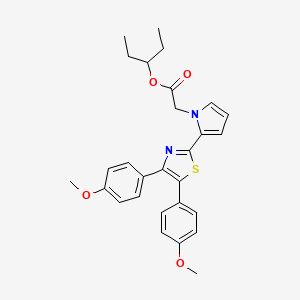
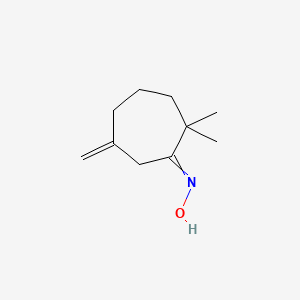

![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)

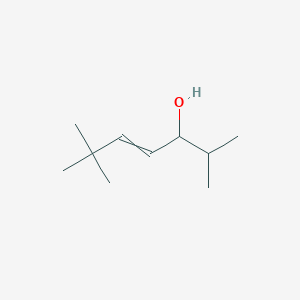
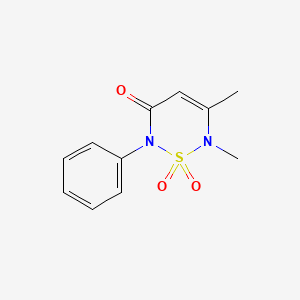
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)
